molecular formula C15H11ClN2O2 B11842576 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-methoxy- CAS No. 640272-66-8

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-methoxy-

Cat. No.: B11842576
CAS No.: 640272-66-8
M. Wt: 286.71 g/mol
InChI Key: DZCQFZDANBPUDE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methoxyquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 4-chlorophenyl group and a methoxy group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-methoxyquinazolin-4(3H)-one typically involves the condensation of 4-chloroaniline with anthranilic acid, followed by cyclization and methoxylation The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurological disorders due to its bioactive properties.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid methyl ester
  • 3-(4-Chlorophenyl)-1-propanol
  • 3-(4-Chlorophenoxy)propionic acid

Uniqueness

3-(4-Chlorophenyl)-2-methoxyquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct biological activities. Compared to similar compounds, it may exhibit higher potency and selectivity towards certain molecular targets, making it a valuable candidate for further research and development.

Properties

CAS No.

640272-66-8

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methoxyquinazolin-4-one

InChI

InChI=1S/C15H11ClN2O2/c1-20-15-17-13-5-3-2-4-12(13)14(19)18(15)11-8-6-10(16)7-9-11/h2-9H,1H3

InChI Key

DZCQFZDANBPUDE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

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